(2-(Thiazol-2-yl)phenyl)methanol
Overview
Description
(2-(Thiazol-2-yl)phenyl)methanol is an organic compound that features a thiazole ring attached to a phenyl group, which is further connected to a methanol moiety. Thiazole is a five-membered heterocyclic ring containing both sulfur and nitrogen atoms. Compounds containing thiazole rings are known for their diverse biological activities and are found in various natural products and synthetic drugs .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-(Thiazol-2-yl)phenyl)methanol typically involves the formation of the thiazole ring followed by its attachment to the phenyl group and subsequent introduction of the methanol moiety. One common method involves the reaction of 2-aminothiophenol with α-haloketones to form the thiazole ring, which is then coupled with benzaldehyde derivatives under basic conditions to yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
(2-(Thiazol-2-yl)phenyl)methanol undergoes various chemical reactions, including:
Oxidation: The methanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The thiazole ring can be reduced under specific conditions to yield dihydrothiazole derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl ring and the thiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are employed under appropriate conditions.
Major Products Formed
Oxidation: Formation of (2-(Thiazol-2-yl)phenyl)formaldehyde or (2-(Thiazol-2-yl)phenyl)carboxylic acid.
Reduction: Formation of dihydrothiazole derivatives.
Substitution: Formation of halogenated or aminated derivatives.
Scientific Research Applications
(2-(Thiazol-2-yl)phenyl)methanol has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential antimicrobial, antifungal, and antiviral properties.
Medicine: Explored for its potential use in drug development, particularly for its anti-inflammatory and anticancer activities.
Industry: Utilized in the production of dyes, pigments, and chemical reaction accelerators
Mechanism of Action
The mechanism of action of (2-(Thiazol-2-yl)phenyl)methanol involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The compound’s ability to form hydrogen bonds and π-π interactions with biological macromolecules contributes to its biological activity .
Comparison with Similar Compounds
Similar Compounds
Thiazole: A simpler compound with a similar heterocyclic ring structure.
Benzothiazole: Contains a fused benzene and thiazole ring, known for its antimicrobial properties.
2-Aminothiazole: A precursor in the synthesis of various thiazole derivatives with biological activity
Uniqueness
(2-(Thiazol-2-yl)phenyl)methanol is unique due to the presence of both the thiazole ring and the phenylmethanol moiety, which confer distinct chemical reactivity and biological activity.
Properties
IUPAC Name |
[2-(1,3-thiazol-2-yl)phenyl]methanol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NOS/c12-7-8-3-1-2-4-9(8)10-11-5-6-13-10/h1-6,12H,7H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMQPXXUFYVJIOD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CO)C2=NC=CS2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NOS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.25 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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